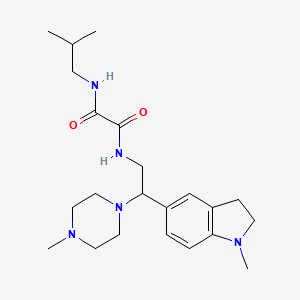

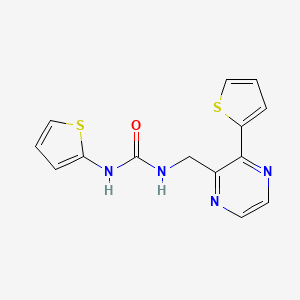

![molecular formula C12H11N3O2S B2703508 4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 1707737-24-3](/img/structure/B2703508.png)

4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide” is a chemical compound with the molecular formula C12H11N3O2S and a molecular weight of 261.30 . It is part of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, which is known for various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of 1,2,4-thiadiazine 1,1-dioxides, which includes “this compound”, involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates . The cyclization of amidines substituted with a 2-chloro-benzenesulfonamide moiety to 3-heteroaryl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxides was carried out by refluxing the substrates in pyridine in the presence of equimolar DBU .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: C1NS(=O)(=O)C2=C(N1C3=CC=CC=C3)N=CC=C2 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 261.30 . More specific properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用

Anticancer Potential

Research has identified novel derivatives of pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides synthesized through the reaction of 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with 2-oxoalkanoic acids or phenylglyoxylic hydrates. Some derivatives exhibited moderate to reasonable anticancer activity against human cancer cell lines, including HCT-116, MCF-7, and HeLa, suggesting their potential in cancer therapy (J. Sławiński et al., 2015).

Synthesis and Structural Insights

The synthesis of related compounds, such as pyrido-1,2,4-thiadiazines and their oxidation to 1,1-dioxide derivatives, has been documented. These synthetic approaches have contributed to developing new heterocyclic compounds with therapeutic promises (Colin G. Neill et al., 1998). Further structural studies on 3-alkylamino-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides have provided insights into their geometrical and conformational aspects, which are crucial for understanding their pharmacological potentialities (P. Tullio et al., 1999).

Potassium Channel Openers

A series of 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides structurally related to known potassium channel openers, such as diazoxide and pinacidil, have been synthesized and evaluated. Some compounds showed vasorelaxant properties and were identified as potential K(ATP) channel openers, indicating their use in vascular smooth muscle relaxation (B. Pirotte et al., 2000).

Catalytic Applications

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as a highly efficient catalyst for synthesizing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives under aqueous conditions, demonstrating its versatility in facilitating multi-component reactions (A. Khazaei et al., 2015).

作用機序

Target of Action

The primary target of the compound 4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is the ATP-sensitive potassium channel . This channel plays a crucial role in regulating insulin release and maintaining glucose homeostasis .

Mode of Action

This compound acts as an activator of the ATP-sensitive potassium channel . By opening these channels, the compound decreases the excitability of the pancreatic beta cells, which in turn inhibits insulin release .

Biochemical Pathways

The activation of ATP-sensitive potassium channels by this compound affects the insulin signaling pathway . This leads to a decrease in insulin release, which can have downstream effects on glucose metabolism and homeostasis .

Pharmacokinetics

Its lipophilicity suggests that it may diffuse easily into cells .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of insulin release from pancreatic beta cells . This can lead to changes in glucose metabolism and potentially impact conditions like diabetes .

将来の方向性

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, which includes “4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide”, has been the subject of ongoing research due to its various pharmacological activities . Future research may focus on exploring these activities further and developing new compounds with improved efficacy and safety profiles.

生化学分析

Biochemical Properties

The 4-Phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has been identified as a potential inhibitor of PI3Kδ, a lipid kinase involved in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound interacts with the PI3Kδ enzyme, potentially influencing its activity .

Cellular Effects

In cellular contexts, this compound has been shown to inhibit the proliferation of certain cell lines . It may influence cell function by impacting cell signaling pathways, particularly those involving PI3Kδ .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with PI3Kδ . By binding to this enzyme, the compound may inhibit its activity, leading to downstream effects on cell signaling pathways .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-established. Given its potential role as a PI3Kδ inhibitor, it may influence pathways related to this enzyme .

特性

IUPAC Name |

4-phenyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c16-18(17)11-7-4-8-13-12(11)15(9-14-18)10-5-2-1-3-6-10/h1-8,14H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQDHMRAVYMVRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NS(=O)(=O)C2=C(N1C3=CC=CC=C3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703425.png)

![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2703429.png)

![5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2703432.png)

![4-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}oxane-4-carboxamide](/img/structure/B2703434.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2703438.png)

![Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate](/img/structure/B2703442.png)

![1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2703444.png)

![1-[(2-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2703445.png)

![1,3,7-trimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703448.png)